2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
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Overview
Description
2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a phthalazine core, which is often associated with biological activity, making it a subject of research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amination: Introduction of the 4-methylphenylamino group to the phthalazine core can be done using nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, general practices in the pharmaceutical industry involve optimizing reaction conditions to maximize yield and purity. This often includes the use of high-throughput screening and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the nitro groups if present in intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially during the synthesis stages.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.
Biological Research: Studying its interactions with various biological targets.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action for this compound is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Known for its inhibitory activity on protein kinase C.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in various organic synthesis reactions.
Uniqueness
What sets 2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide apart is its unique combination of a phthalazine core with a sulfonamide linkage, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C27H28N4O3S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-methyl-5-[4-(4-methylanilino)phthalazin-1-yl]-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C27H28N4O3S/c1-18-9-13-21(14-10-18)29-27-24-8-4-3-7-23(24)26(30-31-27)20-12-11-19(2)25(16-20)35(32,33)28-17-22-6-5-15-34-22/h3-4,7-14,16,22,28H,5-6,15,17H2,1-2H3,(H,29,31) |
InChI Key |
OXKGGDUVFIWGNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NCC5CCCO5 |
Origin of Product |
United States |
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